molecular formula C28H31N3O3S2 B12036780 (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12036780
M. Wt: 521.7 g/mol
InChI Key: LYQIMAOEOWDIML-BWAHOGKJSA-N
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Description

The compound "(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic organic molecule with the molecular formula C₂₈H₃₁N₃O₃S₂ and an average molecular mass of 521.694 g/mol . Its structure features a central thiazolidin-4-one core substituted with a 3-(3-methoxypropyl) group, a 2-thioxo moiety, and a (5Z)-configured methylene bridge linked to a pyrazole-phenyl system. The pyrazole ring is further substituted with a 4-butoxy-2-methylphenyl group, contributing to its stereochemical and electronic complexity . This compound is part of a broader class of thiazolidinone derivatives, which are studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O3S2/c1-4-5-16-34-23-12-13-24(20(2)17-23)26-21(19-31(29-26)22-10-7-6-8-11-22)18-25-27(32)30(28(35)36-25)14-9-15-33-3/h6-8,10-13,17-19H,4-5,9,14-16H2,1-3H3/b25-18-

InChI Key

LYQIMAOEOWDIML-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and butoxy-methylphenyl groups. Common reagents used in the synthesis include thiosemicarbazide, aldehydes, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Thioxo Group

The thioxo (-S-) group at position 2 undergoes nucleophilic displacement under basic conditions.

Reaction Conditions Product Reference
Substitution with aminesKOH/EtOH, reflux (4–6 h)2-Amino-thiazolidin-4-one derivatives
Alkylation with alkyl halidesDMF, NaH, RT (12 h)2-Alkylthio-thiazolidin-4-one derivatives
Oxidation to sulfoneH₂O₂ (30%), AcOH, 60°C (3 h)2-Sulfonyl-thiazolidin-4-one

Mechanism : Deprotonation of the thioxo group generates a thiolate anion, which attacks electrophiles (e.g., alkyl halides).

Electrophilic Reactions at the 5-Methylene Group

The exocyclic methylene group participates in cycloadditions and Michael additions.

Reaction Conditions Product Reference
Diels-Alder cycloadditionToluene, 80°C (8 h)Spirocyclic adducts with dienophiles (e.g., maleic anhydride)
Michael additionEt₃N, THF, RT (24 h)Adducts with α,β-unsaturated carbonyl compounds

Mechanism : The electron-deficient methylene group acts as a dienophile or Michael acceptor.

Modification of the 3-(3-Methoxypropyl) Side Chain

The methoxypropyl substituent can undergo ether cleavage or oxidation:

Reaction Conditions Product Reference
DemethylationBBr₃, CH₂Cl₂, −78°C (2 h)3-(3-Hydroxypropyl)-thiazolidin-4-one
Oxidation to ketonePCC, CH₂Cl₂, RT (6 h)3-(3-Oxopropyl)-thiazolidin-4-one

Note : Demethylation restores a hydroxyl group for further functionalization (e.g., esterification).

Reactivity of the Pyrazole-Linked Aromatic System

The 4-butoxy-2-methylphenyl group on the pyrazole ring undergoes:

Reaction Conditions Product Reference
O-DealkylationHI (47%), reflux (5 h)Phenolic derivative (4-hydroxy-2-methylphenyl)
Electrophilic substitutionHNO₃/H₂SO₄, 0°C (1 h)Nitro-substituted arylpyrazole

Mechanism : Acidic cleavage of the butoxy group yields a phenol, which can participate in coupling reactions.

Reduction and Ring-Opening Reactions

The thiazolidin-4-one ring is susceptible to reductive cleavage:

Reaction Conditions Product Reference
LiAlH₄ reductionTHF, reflux (3 h)Open-chain thiol derivative
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH (12 h)Dihydro-thiazolidin-4-one (saturated ring)

Scientific Research Applications

Potential Applications Based on Similar Compounds

  • Biological Activities :
    • Antimicrobial and Antifungal Properties : Thiazolidinones have been studied for their antimicrobial and antifungal activities, suggesting potential applications in pharmaceuticals .
    • Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Chemical Synthesis and Materials Science :
    • Organic Synthesis : Compounds with pyrazole and thiazolidinone rings are often used as intermediates in organic synthesis due to their versatility in forming various chemical bonds .
    • Fluorescent Materials : Pyrazole-based compounds can be designed to have fluorescent properties, making them suitable for applications in optical materials and sensors .
  • Pharmaceutical Research :
    • Anti-inflammatory and Analgesic Activities : Some thiazolidinone derivatives have shown promise as anti-inflammatory and analgesic agents, which could lead to applications in pain management and inflammation treatment .

Case Studies and Research Findings

While specific case studies on (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one are not available, research on similar compounds highlights their potential in various fields:

Compound TypePotential ApplicationResearch Findings
ThiazolidinonesAntimicrobial AgentsExhibited activity against certain bacteria and fungi .
Pyrazole DerivativesAntioxidantsShowed antioxidant activity in vitro .
Pyrazole-based FluorophoresOptical SensorsDemonstrated fluorescence properties useful for sensing applications .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
  • Molecular Formula : C₂₈H₃₁N₃O₃S₂ (identical to the target compound) .
  • Key Difference : The phenyl substituent on the pyrazole ring is modified to 4-isobutoxy-3-methylphenyl instead of 4-butoxy-2-methylphenyl.
Compound B : (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Molecular Formula : C₃₂H₃₀N₆O₃S₂ .
  • Key Difference : The thiazolidin-4-one core is replaced with a thiazolo[3,2-b][1,2,4]triazol-6-one system.
  • Such changes could affect redox behavior or interaction with biological targets like enzymes .

Functional Analogues in Heterocyclic Chemistry

Compound C : 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
  • Synthesis: Prepared via condensation of 3,5-diarylpyrazolines with 2-thioxothiazolidin-4-ones under reflux in ethanol .
  • Comparison: These compounds share the 2-thioxothiazolidinone core but lack the pyrazole-phenyl substituents.
Compound D : 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
  • Structure: Feature a thiazolo-pyrimidine fused system instead of thiazolidinone .
  • Impact : The fused ring system increases rigidity, which may enhance binding to planar biological targets (e.g., DNA or kinase active sites) but reduce conformational flexibility compared to the target compound .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C₂₈H₃₁N₃O₃S₂ 521.694 4-Butoxy-2-methylphenyl, thiazolidin-4-one
Compound A C₂₈H₃₁N₃O₃S₂ 521.694 4-Isobutoxy-3-methylphenyl
Compound B C₃₂H₃₀N₆O₃S₂ 614.750 Thiazolo-triazolone core, 4-methoxyphenyl
Compound C (Example) C₁₉H₁₅N₃O₂S₂ 381.470 3,5-Diarylpyrazole, no methoxypropyl group

Research Findings and Implications

  • Steric and Electronic Effects : The 4-butoxy-2-methylphenyl group in the target compound provides a balance between lipophilicity and steric hindrance, making it more suitable for membrane penetration than Compound A’s branched isobutoxy analogue .
  • Heterocyclic Core Modifications: Replacing the thiazolidinone core with a thiazolo-triazolone system (Compound B) significantly alters electronic density, which could enhance interactions with charged residues in enzymatic pockets .
  • Synthetic Accessibility: Compounds like C and D are synthesized via simpler routes (e.g., ethanol reflux) compared to the target compound’s multi-step procedure, highlighting a trade-off between structural complexity and synthetic feasibility .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly due to their ability to be modified at various positions, leading to compounds with enhanced pharmacological profiles. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Biological Activity Overview

Thiazolidinone derivatives, including the compound in focus, exhibit a wide range of biological activities. These include:

  • Anticancer : Thiazolidinones have shown significant cytotoxic effects against various cancer cell lines.
  • Antidiabetic : Many thiazolidinone derivatives act as PPARγ agonists, aiding in glucose metabolism.
  • Antimicrobial : These compounds have demonstrated efficacy against a variety of pathogens.
  • Anti-inflammatory : They exhibit properties that can reduce inflammation.

The biological activities of thiazolidinone derivatives are largely attributed to their ability to interact with multiple biological targets. The compound's specific structure allows it to engage with various enzymes and receptors involved in disease pathways.

  • Anticancer Activity : Thiazolidinones can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have been shown to induce S phase arrest in cancer cells, effectively halting their growth .
  • Antidiabetic Mechanism : The interaction with PPARγ is crucial for the antidiabetic effects observed in thiazolidinone derivatives. This interaction enhances insulin sensitivity and promotes glucose uptake in cells .
  • Antimicrobial Effects : The structural features of thiazolidinones allow them to penetrate bacterial membranes and interfere with essential cellular processes, leading to bacterial cell death .

Anticancer Activity

A study evaluated several thiazolidinone derivatives for their anticancer properties against various human cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation. Specifically, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Antidiabetic Effects

In another investigation focusing on the antidiabetic properties of thiazolidinone derivatives, the compound was tested for its ability to enhance insulin sensitivity. Results indicated that it effectively reduced blood glucose levels in diabetic models, suggesting its utility in managing diabetes .

Antimicrobial Activity

Research into the antimicrobial efficacy of thiazolidinones revealed that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. Its mechanism was linked to disruption of bacterial cell wall synthesis and function, leading to bacterial lysis .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; disrupts cell cycle
AntidiabeticPPARγ agonist; enhances glucose uptake
AntimicrobialDisrupts cell wall synthesis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiazolidinone scaffold significantly influence biological activity:

  • Position 2 Substituents : Alkyl groups increase lipophilicity and enhance membrane permeability.
  • Position 3 Modifications : Alterations here can impact receptor binding affinity.

These insights are crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .

Q & A

Q. What is the general synthetic methodology for preparing (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one derivatives?

The core synthesis involves condensation reactions between thiosemicarbazides and aldehydes/ketones. A typical procedure includes:

  • Reacting thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux.
  • Adding substituted arylaldehydes (e.g., 4-methoxybenzaldehyde) to form the Z-configured thiazolidinone ring via Schiff base intermediates .
  • Purification via recrystallization (e.g., DMF-ethanol) and monitoring purity using TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) .

Q. How is structural characterization of this compound performed in academic research?

Key techniques include:

  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures, supported by ORTEP-3 for 3D visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxypropyl protons at δ 3.75 ppm) .
    • FT-IR : Identify thioxo (C=S) stretches near 1250–1290 cm⁻¹ and carbonyl (C=O) bands at ~1720 cm⁻¹ .
  • HRMS : Confirm molecular weight and fragmentation patterns .

Q. What methods are used to assess purity and stereochemical integrity?

  • Chromatography : TLC (silica gel, iodine visualization) and HPLC (C18 column, methanol-water mobile phase) .
  • Melting Point Analysis : Compare observed values with literature (e.g., 156–158°C for analogous thiazolidinones) .
  • Polarimetry : Verify Z-configuration retention using [α]D measurements .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Strategies include:

  • Solvent Optimization : Replace DMF with ethanol/acetic acid to reduce side reactions .
  • Catalyst Screening : Use NaHCO₃ or K₂CO₃ to enhance cyclization efficiency .
  • Temperature Control : Reflux at 65–70°C for 4–6 hours to balance reaction speed and decomposition .

Q. Example Reaction Conditions Table

ParameterOptimal RangeReference
SolventEthanol/Acetic Acid (3:1)
Temperature65–70°C
CatalystNaHCO₃ (0.02 mol)
Reaction Time4–6 hours

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

  • In Vitro Assays :
    • Antibacterial : Test against S. aureus and E. coli via broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
    • Antifungal : Use C. albicans in agar diffusion assays .
  • Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR) using AutoDock Vina .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Multi-Technique Validation : Cross-check NMR/IR with X-ray data to confirm substituent positions .
  • Computational Modeling : Compare experimental IR stretches with DFT-calculated spectra (e.g., Gaussian 09) .
  • Twinned Crystal Analysis : Use SHELXD for data integration and Olex2 for structure refinement in cases of poor diffraction .

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